molecular formula C21H16N4O3 B11520333 4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl benzoate

4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl benzoate

Cat. No.: B11520333
M. Wt: 372.4 g/mol
InChI Key: DKWWNBVEQMVVCO-UHFFFAOYSA-N
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Description

4-{6-AMINO-5-CYANO-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-AMINO-5-CYANO-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL BENZOATE typically involves multi-component reactions. One common method is the one-pot synthesis, which includes the condensation of an aldehyde, malononitrile, and a hydrazine derivative in the presence of a catalyst. The reaction is usually carried out in an aqueous medium, making it environmentally friendly .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as disulfonic acid imidazolium chloroaluminate have been employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-{6-AMINO-5-CYANO-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-{6-AMINO-5-CYANO-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{6-AMINO-5-CYANO-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL BENZOATE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit enzyme function by occupying the active site or altering the enzyme’s conformation. Pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-AMINO-5-CYANO-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H16N4O3

Molecular Weight

372.4 g/mol

IUPAC Name

[4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] benzoate

InChI

InChI=1S/C21H16N4O3/c1-12-17-18(16(11-22)19(23)28-20(17)25-24-12)13-7-9-15(10-8-13)27-21(26)14-5-3-2-4-6-14/h2-10,18H,23H2,1H3,(H,24,25)

InChI Key

DKWWNBVEQMVVCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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